molecular formula C13H23N3O2 B2710532 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396800-20-6

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Katalognummer: B2710532
CAS-Nummer: 1396800-20-6
Molekulargewicht: 253.346
InChI-Schlüssel: SSRAYMYAKXVCJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic urea derivative featuring a tert-butyl group and a morpholine-substituted alkyne chain. The compound’s structure combines a rigid tert-butyl moiety with a polar morpholine group, connected via a but-2-yn-1-yl spacer. Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution reactions, common for similar urea derivatives .

Eigenschaften

IUPAC Name

1-tert-butyl-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)15-12(17)14-6-4-5-7-16-8-10-18-11-9-16/h6-11H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRAYMYAKXVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC#CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea nitrogen or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea oxide, while reduction could produce a more saturated urea derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action for compounds like 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea often involves interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, while the morpholinobutynyl group may enhance binding affinity or specificity.

Vergleich Mit ähnlichen Verbindungen

1-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)phenyl)urea (CAS: 443913-15-3)

  • Molecular Formula : C27H35N5O3
  • Key Features: Incorporates a pyrazole ring and a morpholinoethoxy phenyl group.
  • Physicochemical Properties : Higher molecular weight (477.60 g/mol) compared to the target compound, with increased lipophilicity due to the aromatic pyrazole and p-tolyl groups.
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

  • Molecular Formula : C18H27BFN2O3 (estimated)
  • Key Features : Contains a boronate ester group, enabling Suzuki-Miyaura cross-coupling reactions.

tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate

  • Key Features : A steroidal indole derivative with a complex polycyclic framework.
  • Physicochemical Data : NMR spectra (13C and 1H) indicate significant steric hindrance and conformational rigidity, differing from the target compound’s linear alkyne spacer .

Physicochemical and Functional Comparisons

Property Target Compound CAS 443913-15-3 Boronate Urea
Molecular Weight ~335-350 g/mol (estimated) 477.60 g/mol ~335 g/mol (estimated)
Key Functional Groups Tert-butyl, morpholine, alkyne Pyrazole, morpholinoethoxy Boronate ester, fluoro phenyl
Polarity Moderate (morpholine enhances) Low (aromatic dominance) High (boronate ester)
Potential Applications Kinase inhibition, protein binding Unknown (hazardous intermediate) Cross-coupling synthesis

Hydrogen Bonding and Crystal Packing

The target compound’s urea group participates in hydrogen bonding, a critical feature in crystal engineering and molecular recognition. Bernstein et al. (1995) emphasize the role of hydrogen-bonding patterns in determining supramolecular assembly, which may explain the target compound’s solid-state behavior compared to analogues lacking urea groups (e.g., simple morpholine derivatives) .

Biologische Aktivität

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a compound that has attracted attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is C12_{12}H18_{18}N4_{4}O, with a molecular weight of approximately 226.30 g/mol. The compound features a tert-butyl group and a morpholino moiety, which are significant for its biological interactions.

Research indicates that compounds similar to 1-(tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea may act on various biological targets. For instance, studies on related urea derivatives have shown their potential as inhibitors of fibroblast growth factor receptors (FGFR) in cancer cells, particularly in metastatic triple-negative breast cancer (TNBC) models . This mechanism is crucial as FGFR signaling is often dysregulated in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of urea derivatives. Specifically, compounds designed to inhibit FGFR1 demonstrated significant cytotoxicity against TNBC cell lines and the ability to cross the blood-brain barrier, suggesting potential for treating brain metastases . The structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance potency and selectivity against cancer cells.

TRPV1 Antagonism

Another area of interest is the role of similar compounds as TRPV1 antagonists. TRPV1 is a receptor involved in pain signaling and inflammatory responses. Compounds that effectively antagonize TRPV1 can provide analgesic effects with reduced side effects compared to traditional pain medications . The SAR studies suggest that specific structural features in urea derivatives can improve their binding affinity to TRPV1.

Case Studies

Case Study 1: FGFR Inhibition in TNBC
A series of novel urea-based compounds were synthesized and tested for their ability to inhibit FGFR1. Among these, certain derivatives showed an IC50_{50} value indicating potent inhibition, which correlated with their structural modifications. The study demonstrated that these compounds could potentially serve as therapeutic agents against metastatic breast cancer .

Case Study 2: TRPV1 Modulation
A study focused on the development of TRPV1 antagonists revealed that specific urea derivatives exhibited selective antagonism towards capsaicin activation while minimizing proton activation effects. This selectivity is critical for developing safer pain management therapies .

Data Tables

Compound NameMolecular FormulaIC50_{50} (nM)Target
Urea Derivative AC12_{12}H18_{18}N4_{4}O2.31TRPV1
Urea Derivative BC12_{12}H18_{18}N4_{4}O5.00FGFR1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.